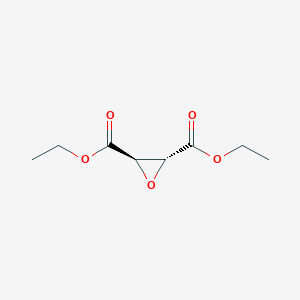

diethyl (2R,3R)-oxirane-2,3-dicarboxylate

Description

The Role of Chiral Epoxide Synthons in Modern Organic Chemistry

Chiral epoxides are highly valuable intermediates in organic synthesis due to the inherent reactivity of the strained three-membered ring. researchgate.net This ring system is susceptible to nucleophilic attack, leading to a variety of functionalized products with the creation of new stereocenters. The ability to open the epoxide ring regio- and stereoselectively provides a powerful tool for chemists to introduce specific functionalities with precise spatial arrangement.

These synthons serve as versatile building blocks for the synthesis of a wide array of biologically active natural products and pharmaceutical agents. researchgate.net The epoxide moiety can be transformed into diols, amino alcohols, ethers, and other important functional groups, making them a flexible starting point for diverse synthetic pathways. researchgate.net The importance of chiral epoxides is underscored by their presence in the structures of numerous natural products with interesting biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net

Historical Development of Chiral Oxirane Chemistry

The ability to synthesize chiral epoxides in an enantioselective manner has been a major focus of research in organic chemistry. A landmark achievement in this area was the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless and his colleagues. chemistnotes.comwikipedia.org This reaction allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide as the oxidant, and an optically active dialkyl tartrate, such as diethyl tartrate (DET), as a chiral ligand. chemistnotes.comwikipedia.org

The Sharpless epoxidation was a groundbreaking development because it provided a reliable and predictable method for accessing chiral epoxides with high enantiomeric excess (up to 95%). chemistnotes.com The absolute configuration of the resulting epoxide is determined by the chirality of the diethyl tartrate used. chemistnotes.com This predictability has made it an invaluable tool for the total synthesis of a vast number of complex molecules, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics. wikipedia.org The significance of this work was recognized with the awarding of the Nobel Prize in Chemistry to K. Barry Sharpless in 2001. chemistnotes.com

Structural Significance of Diethyl (2R,3R)-Oxirane-2,3-Dicarboxylate

The structure of this compound is what imparts its particular utility in asymmetric synthesis. The molecule possesses a C2 axis of symmetry and features two stereogenic centers with a defined (2R,3R) configuration. The presence of two electron-withdrawing carboxylate groups activates the epoxide ring, making it more susceptible to nucleophilic attack.

This specific arrangement of functional groups allows for a variety of synthetic transformations. The epoxide can be opened by a range of nucleophiles, leading to the formation of highly functionalized and stereochemically complex products. The diester functionality can also be further manipulated, providing additional handles for synthetic elaboration. This combination of features makes this compound a powerful tool for the construction of chiral molecules with multiple stereocenters.

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₅ | cymitquimica.comstenutz.eu |

| Molecular Weight | 188.18 g/mol | stenutz.eu |

| CAS Number | 74243-85-9 | stenutz.eu |

| Appearance | Liquid | |

| Optical Activity [α]20/D | -110° (c = 2% in diethyl ether) | sigmaaldrich.com |

| Boiling Point | 234-235 °C | sigmaaldrich.com |

| Density | 1.144 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.4380 | sigmaaldrich.com |

| InChI Key | LDFQMMUIJQDSAB-PHDIDXHHSA-N | stenutz.eu |

Synonyms for this compound

| Synonym |

| (2R,3R)-diethyl 2,3-epoxysuccinate |

| Diethyl (2R,3R)-(-)-2,3-epoxysuccinate |

| 2,3-Oxiranedicarboxylic acid, diethyl ester, (2R,3R)- |

Structure

3D Structure

Properties

IUPAC Name |

diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFQMMUIJQDSAB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@@H](O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369960 | |

| Record name | Diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74243-85-9 | |

| Record name | Diethyl (2R,3R)-oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-Diethyl-2,3-epoxy succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for Diethyl 2r,3r Oxirane 2,3 Dicarboxylate

Enantioselective Epoxidation Reactions

Enantioselective epoxidation involves the conversion of a prochiral alkene into a chiral epoxide, where one enantiomer is formed in excess. wikipedia.org For the synthesis of diethyl (2R,3R)-oxirane-2,3-dicarboxylate, the logical precursor is diethyl fumarate (B1241708), an α,β-unsaturated ester.

The direct epoxidation of α,β-unsaturated esters like diethyl fumarate presents a challenge because the electron-withdrawing nature of the ester groups deactivates the double bond towards electrophilic attack. sciforum.netscispace.com Consequently, these substrates react slowly and sometimes with low yields when using traditional epoxidizing agents like peroxy acids. sciforum.net

However, specialized methods have been developed to overcome this hurdle. One effective approach is the use of chiral dioxiranes generated in situ from a ketone catalyst and an oxidant like Oxone (potassium peroxymonosulfate). scilit.com Research has demonstrated that fructose-derived chiral ketones can catalyze the epoxidation of trans and trisubstituted α,β-unsaturated esters with high enantioselectivities, achieving enantiomeric excesses (ee) in the range of 82-98%. scilit.com This method proves that it is possible for dioxiranes to effectively epoxidize electron-deficient olefins with high stereocontrol. scilit.com

The success of enantioselective epoxidation hinges on the chiral catalyst system employed. Several systems are prominent in organic synthesis for creating chiral epoxides. mdpi.com

Sharpless-Katsuki Epoxidation : This is a highly reliable method for the asymmetric epoxidation of primary and secondary allylic alcohols. wikipedia.orgwikipedia.org It utilizes a catalyst system formed from titanium(IV) isopropoxide and a chiral tartrate ester, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). numberanalytics.comdalalinstitute.com The choice of the tartrate ligand dictates the stereochemical outcome of the epoxidation. youtube.com While the classic Sharpless epoxidation requires an allylic alcohol, its principles of using a chiral titanium-tartrate complex have influenced the broader field of asymmetric oxidation. wikipedia.orgwayne.edu

Jacobsen-Katsuki Epoxidation : This method employs a chiral manganese-salen complex as the catalyst and is particularly effective for the epoxidation of cis-disubstituted and conjugated alkenes. youtube.com It represents a significant advancement as it does not require the presence of a coordinating allylic alcohol group, thus broadening the substrate scope compared to the Sharpless epoxidation. wikipedia.org

Shi Epoxidation : This system uses a chiral ketone, often derived from fructose, to generate a chiral dioxirane (B86890) in situ with an oxidant like Oxone. scilit.comyoutube.com It has proven effective for the epoxidation of various alkenes, including the challenging electron-deficient α,β-unsaturated esters. scilit.com

| Catalyst System | Metal/Core Component | Chiral Ligand/Catalyst | Typical Substrate | Key Features |

|---|---|---|---|---|

| Sharpless-Katsuki | Titanium(IV) | Diethyl tartrate (DET) | Allylic Alcohols | Highly predictable stereochemistry based on the tartrate enantiomer used. wikipedia.orgyoutube.com |

| Jacobsen-Katsuki | Manganese(III) | Chiral Salen Ligand | cis-Alkenes, Conjugated Alkenes | Effective for unfunctionalized alkenes. wikipedia.orgyoutube.com |

| Shi | - (Organocatalyst) | Fructose-derived Ketone | Trisubstituted and Electron-deficient Alkenes | Metal-free system, effective for α,β-unsaturated esters. scilit.com |

The epoxidation of alkenes with peroxy acids and many catalytic systems is a stereospecific reaction. This means that the stereochemistry of the starting alkene is retained in the epoxide product, resulting from a syn-addition of the oxygen atom to the double bond. sciforum.net

This principle is critical when synthesizing diethyl oxirane-2,3-dicarboxylate.

Diethyl Fumarate (trans-isomer) : As a trans-alkene, the epoxidation of diethyl fumarate results in the formation of the trans-epoxide, which is a racemic mixture of (2R,3R) and (2S,3S) enantiomers. An enantioselective catalytic system is then required to favor the formation of the desired (2R,3R)-isomer.

Diethyl Maleate (B1232345) (cis-isomer) : As a cis-alkene, epoxidation of diethyl maleate yields the cis or meso-epoxide, (2R,3S)-dimethyl oxirane-2,3-dicarboxylate. sigmaaldrich.com This compound has a plane of symmetry and is achiral.

Therefore, to synthesize the chiral trans-epoxide, one must start with the trans-alkene, diethyl fumarate. The inherent stereochemistry of the substrate directly dictates the relative configuration of the final epoxide product. sciforum.netmasterorganicchemistry.com

Chiral Pool Synthesis from Precursor Molecules

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com This approach elegantly incorporates a pre-existing stereocenter into the target molecule.

Tartaric acid and its esters, such as diethyl tartrate, are prime examples of chiral pool molecules, available in both (R,R) and (S,S) forms. nih.govorgsyn.org The synthesis of this compound can be efficiently achieved starting from (+)-diethyl-L-tartrate ((2R,3R)-diethyl 2,3-dihydroxysuccinate). nih.govmedchemexpress.com

The synthesis involves converting the 1,2-diol functionality of the tartrate into the epoxide. This transformation typically proceeds via a two-step sequence:

Selective Monosulfonylation : One of the hydroxyl groups is converted into a good leaving group, such as a tosylate or mesylate.

Intramolecular Williamson Ether Synthesis : The remaining hydroxyl group, upon deprotonation with a base, acts as a nucleophile, displacing the sulfonate ester in an intramolecular SN2 reaction to form the epoxide ring.

This route is highly efficient because the stereochemistry of the tartrate starting material directly translates to the stereochemistry of the epoxide product, ensuring the formation of the desired (2R,3R) configuration.

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

In the context of this compound, one could first perform a non-asymmetric epoxidation of diethyl fumarate to produce a racemic mixture of (2R,3R)- and (2S,3S)-diethyl 2,3-epoxysuccinate. This racemic epoxide mixture can then be resolved.

A powerful method for this is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . wikipedia.org In this process, the racemic epoxide is treated with water in the presence of a chiral (salen)cobalt catalyst. One enantiomer of the epoxide reacts preferentially (at a faster rate) to form the corresponding 1,2-diol, leaving the other, less reactive epoxide enantiomer unreacted and in high enantiomeric excess. wikipedia.org By choosing the appropriate enantiomer of the catalyst, one can selectively hydrolyze the (2S,3S)-epoxide, allowing for the recovery of highly enantioenriched this compound. This method can yield both the recovered epoxide and the resulting diol product with excellent enantiopurity. wikipedia.org

Reactivity and Mechanistic Studies of Diethyl 2r,3r Oxirane 2,3 Dicarboxylate

Nucleophilic Ring-Opening Transformations

The high ring strain (26-27 kcal/mol) inherent in three-membered heterocycles like epoxides and aziridines renders them effective synthetic intermediates for accessing more complex molecules. researchgate.net The electron-withdrawing nature of the ester groups in diethyl (2R,3R)-oxirane-2,3-dicarboxylate further activates the epoxide ring towards nucleophilic attack.

A significant application of this compound is in the synthesis of chiral aziridine-2-carboxylic esters, which are themselves versatile precursors for α- and β-amino acids. researchgate.netwikipedia.org

The conversion of epoxides to aziridines can be achieved through a two-step sequence involving the ring-opening of the epoxide with an azide (B81097) nucleophile to form an intermediate β-azido alcohol, followed by a reduction and subsequent intramolecular cyclization. researchgate.net The synthesis of chiral aziridine (B145994) derivatives from this compound follows this pathway. The process begins with the nucleophilic ring-opening of the oxirane by sodium azide, which leads to the formation of two diastereomeric β-azido alcohols. wikipedia.org This intermediate undergoes a subsequent reaction sequence, typically involving reduction of the azide group (e.g., using triphenylphosphine) to an amine, which then cyclizes to form the desired aziridine ring. researchgate.net

The key intermediate in the transformation of this compound to aziridines and other amino compounds is the β-hydroxy-α-azido succinate (B1194679) derivative. A practical, large-scale preparation for this compound has been developed.

The reaction involves the nucleophilic cleavage of the epoxide using azidotrimethylsilane (B126382) (TMSN(_3)) in the presence of an amine catalyst, such as 4-(dimethylamino)pyridine (DMAP), in a solvent like chloroform. This method was found to be an improvement over earlier procedures by reducing the amount of the azide reagent required and allowing the reaction to proceed at a lower temperature. The reaction is typically stirred at room temperature for approximately 40 hours until the starting epoxide is consumed. The resulting product is diethyl (2S,3R)-2-azido-3-hydroxysuccinate.

| Starting Material | Reagents | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| This compound | Azidotrimethylsilane (TMSN3), 4-(dimethylamino)pyridine (DMAP) | Chloroform | 25°C | ~40 hr | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate |

The ring-opening of unsymmetrically substituted epoxides can, in principle, lead to two different regioisomers. However, in the case of activated epoxides like this compound, the reaction is highly regioselective. The nucleophilic attack by the azide ion occurs specifically at the carbon atom C2 (or C3, which is electronically equivalent in this symmetrical molecule), leading to the formation of a single regioisomer. researchgate.net This regioselectivity is governed by the electronic effects of the adjacent carboxylate groups, which activate the carbon atoms of the epoxide ring towards nucleophilic attack. The formation of diethyl (2S,3R)-2-azido-3-hydroxysuccinate from the (2R,3R)-epoxide confirms that the attack occurs at one of the epoxide carbons with inversion of stereochemistry, consistent with an S(_N)2 mechanism.

Synthesis of Chiral Aziridine Derivatives

Cycloaddition Reactions and Cascade Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one. wikipedia.org Epoxides are excellent substrates for initiating such cascades due to the ring strain that facilitates their opening. wikipedia.orgnih.gov

While specific cycloaddition or cascade reactions starting directly from this compound are not extensively documented in the provided literature, the reactivity of similar epoxides suggests their potential in such transformations. For instance, electron-rich aryl epoxides can undergo formal [3+2] cycloaddition reactions with alkenes under Lewis acid catalysis to produce highly substituted tetrahydrofurans. nih.gov This type of reaction demonstrates the utility of epoxides as three-carbon synthons in cycloadditions. nih.gov

A cascade process can be initiated by the nucleophilic opening of the epoxide ring, which generates a reactive intermediate that can undergo further intramolecular transformations. wikipedia.org For example, a chiral epoxy-alcohol was used in a cascade sequence mediated by a Lewis acid (BF(_3)·Et(_2)O). The intramolecular opening of the epoxide yielded an intermediate that, after in-situ hydrolysis, afforded the target molecule in a single efficient step. wikipedia.org Given the functionalities present in this compound, it represents a plausible candidate for designing similar cascade sequences to rapidly build molecular complexity from a simple chiral starting material. wikipedia.orgnih.gov

Formation of Heterocyclic Scaffolds (e.g., Dihydropyrimidines)

The reaction of epoxides with dinucleophilic reagents such as amidines provides a direct route to valuable heterocyclic scaffolds. While specific literature on the reaction of this compound with amidines to form dihydropyrimidines is not extensively detailed, the general reactivity pattern of activated epoxides suggests a plausible pathway. The process would likely initiate with the nucleophilic attack of one of the amidine nitrogen atoms on a carbon of the epoxide ring. This attack is regioselectively directed to one of the electrophilic carbons of the oxirane, leading to the opening of the ring.

The subsequent reaction course would involve an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the newly generated carbonyl or a related electrophilic center, ultimately leading to the formation of a six-membered dihydropyrimidine (B8664642) ring. The stereochemistry of the starting epoxide would be expected to influence the stereochemical outcome of the final heterocyclic product.

Detailed Mechanistic Pathways of Domino Reactions

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which a single synthetic operation generates multiple chemical bonds. This compound is a suitable substrate for such transformations due to its multiple reactive sites. For instance, its reaction with hydrazonoyl halides can initiate a domino sequence.

The proposed mechanism commences with the in-situ generation of a nitrile imine from the hydrazonoyl halide in the presence of a base. This is followed by a nucleophilic attack of the nitrile imine on one of the epoxide carbons, leading to a ring-opened intermediate. This intermediate can then undergo an intramolecular cyclization to form a stable five-membered heterocyclic ring, such as a pyrazoline derivative. The reaction cascade is driven by the relief of the epoxide ring strain and the formation of a thermodynamically more stable heterocyclic system. The stereochemical information embedded in the chiral epoxide is often transferred to the final product, allowing for the stereoselective synthesis of complex molecules.

Reaction Kinetics and Stereochemical Control

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The inherent chirality of the molecule provides a basis for stereocontrol in its transformations.

Factors Influencing Enantioselectivity and Diastereoselectivity

The enantioselectivity and diastereoselectivity of ring-opening reactions of meso-epoxides, which are structurally related to the title compound, are influenced by several key factors:

Nature of the Nucleophile: The reactivity and steric bulk of the nucleophile play a significant role. Highly reactive nucleophiles may lead to lower selectivity as the reaction rate approaches the diffusion limit, potentially eroding stereocontrol. nih.gov

Chiral Catalyst: The use of chiral Lewis acids or other catalysts is paramount for achieving high enantioselectivity in the ring-opening of meso-epoxides. nih.gov These catalysts can coordinate to the epoxide oxygen, activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile.

Lewis Acid: In reactions mediated by Lewis acids, the choice of the acid can determine the stereochemical pathway. Non-chelating Lewis acids may favor an anti-addition product, while chelating Lewis acids can lead to syn-products through the formation of a rigid, chelated transition state. nih.gov

Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the stereoselectivity of the reaction.

Temperature: Lower reaction temperatures generally lead to higher selectivity by enhancing the energy difference between competing diastereomeric transition states.

Table 1: Factors Influencing Stereoselectivity in Epoxide Ring-Opening Reactions

| Factor | Influence on Stereoselectivity | Example | Reference |

|---|---|---|---|

| Nucleophile Reactivity | Stronger nucleophiles can decrease stereoselectivity due to reactions approaching the diffusion limit. | Nucleophilic substitution reactions of 2-deoxyglycosyl donors show an inverse relationship between nucleophilicity and selectivity. | nih.gov |

| Chiral Catalyst | Creates a chiral environment, directing the nucleophilic attack to achieve high enantioselectivity. | Lanthanide iodo binaphtholates catalyze the enantioselective ring-opening of meso-epoxides by aromatic amines. | nih.gov |

| Lewis Acid Chelation | Chelating Lewis acids can favor syn-products, while non-chelating acids favor anti-products. | TiCl4 (chelating) and BF3·OEt2 (non-chelating) lead to different stereochemical outcomes in nucleophilic additions to 3-azidoalkanals. | nih.gov |

| Temperature | Lower temperatures generally enhance selectivity. | The ring-opening of cyclohexene (B86901) oxide with o-anisidine (B45086) shows maximum enantiomeric excess at -40 °C. | nih.gov |

Computational Modeling of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. researchgate.netrsc.org For the ring-opening of epoxides, DFT calculations can be employed to:

Model Transition States: The geometries and energies of transition states for different reaction pathways (e.g., front-side vs. back-side attack) can be calculated to predict the most favorable mechanism. researchgate.net

Analyze Reaction Pathways: The entire potential energy surface of a reaction can be mapped out, identifying intermediates and the energetic barriers between them. This helps in understanding the factors that control the reaction's progress and selectivity.

Predict Stereochemical Outcomes: By comparing the activation energies of the transition states leading to different stereoisomers, the stereoselectivity of a reaction can be predicted. acs.org

Elucidate Catalyst Role: The interaction of a catalyst with the substrate can be modeled to understand how it influences the reaction mechanism and enhances selectivity.

While specific DFT studies on this compound are not widely reported, the principles derived from studies on similar epoxides are applicable. researchgate.netacs.org Such studies have been instrumental in understanding the mechanism of phosphine-catalyzed ring-opening reactions and the role of Lewis acids in controlling regioselectivity. researchgate.netrsc.org

Cooperative Ligand-Metal Activation in Related Chiral Systems

In the realm of asymmetric catalysis, the concept of cooperative activation by a ligand and a metal center within a catalyst complex has emerged as a powerful strategy. This is particularly relevant for the enantioselective ring-opening of epoxides. In such systems, the metal center and a functional group on the ligand work in concert to activate both the epoxide and the nucleophile.

For instance, in bimetallic catalyst systems, one metal center can act as a Lewis acid, coordinating to and activating the epoxide. rsc.org Simultaneously, the other metal center, or a basic site on the ligand, can activate the nucleophile, increasing its reactivity. acs.org This dual activation mode can lead to significantly enhanced reaction rates and higher enantioselectivities compared to monometallic catalysts. rsc.orgacs.org

Heterobimetallic complexes, such as those containing gallium and lithium, have been shown to be effective catalysts for the enantioselective ring-opening of meso-epoxides with phenolic nucleophiles. acs.org The proposed mechanism involves the gallium center activating the epoxide, while the lithium cation may assist in stabilizing the transition state. Similarly, bimetallic yttrium- and lanthanide-salen complexes have demonstrated high efficiency in the enantioselective ring-opening of aziridines, a reaction analogous to epoxide opening. rsc.org These catalysts are thought to operate through a mechanism where both the electrophile and the nucleophile are activated at two different metal centers within the bimetallic complex. rsc.org

Advanced Applications in Chemical Synthesis and Biological Sciences

Versatile Chiral Building Block in Natural Product Synthesis

The enantiopure nature of diethyl (2R,3R)-oxirane-2,3-dicarboxylate, often prepared from diethyl L-tartrate, makes it an ideal starting point for synthesizing complex chiral molecules. epdf.pub Its two electrophilic carbon atoms, susceptible to nucleophilic attack, allow for the controlled introduction of various functional groups with defined stereochemistry.

This compound serves as a key intermediate in the practical, large-scale preparation of complex, optically pure molecules. A notable example is its use in the synthesis of advanced amino acid derivatives. A well-documented synthetic route involves the transformation of diethyl L-tartrate into the target epoxide, diethyl (2R,3R)-2,3-epoxysuccinate. epdf.pub This epoxide then undergoes nucleophilic cleavage. For instance, reaction with an azide (B81097) nucleophile leads to the formation of diethyl (2S,3R)-2-azido-3-hydroxysuccinate. epdf.pub This azido-alcohol is a sophisticated building block, which can be further elaborated into highly functionalized and stereochemically rich structures, demonstrating the epoxide's role in building complex molecular frameworks. epdf.pub

The strained three-membered ring of the epoxide is an excellent precursor for the synthesis of other three-membered heterocycles, such as aziridines. Aziridine-2-carboxylic acid derivatives are of significant interest as they can be considered both α- and β-amino acid analogs and are present in some bioactive natural products. epdf.pub The conversion of this compound to an aziridine (B145994) derivative can be achieved in a two-step process. epdf.pub This involves an initial ring-opening of the epoxide with an azide source, such as trimethylsilyl (B98337) azide (TMSN3), followed by a reduction and ring-closure reaction, often mediated by a reagent like triphenylphosphine, to yield the corresponding diethyl aziridine-2,3-dicarboxylate. epdf.pub

Table 1: Key Synthetic Transformations

| Starting Material | Reagents | Product | Transformation Type |

| This compound | 1. TMSN3, EtOH, DMF2. PPh3, DMF | Diethyl (2S,3S)-aziridine-2,3-dicarboxylate | Epoxide to Aziridine |

| This compound | HN3 (from TMSN3 and MeOH) | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate | Epoxide Ring-Opening |

While this compound is a versatile building block, its specific application in the synthesis of prostanoids is not extensively documented in the reviewed scientific literature.

The synthetic utility of this compound extends to the synthesis of natural products and their analogs, such as hydroxylated indolizidines and derivatives of diamino suberic acid. This connection is often established through their common chiral pool precursor, tartaric acid. unifi.it Research has focused on using tartaric acid enantiomers as starting materials for these classes of compounds. unifi.it Since the title epoxide is readily derived from tartaric acid, it serves as a crucial intermediate along these synthetic pathways. Diaminosuberic acid, for instance, is recognized as a valuable stable mimic of cystine, and stereoselective routes to its derivatives are of significant interest. unifi.it Similarly, hydroxylated indolizidines like lentiginosine, a natural iminosugar, have been synthesized from precursors derived from tartaric acid, highlighting the pathway in which the epoxide is a key component. unifi.it

Design and Development of Enzyme Inhibitors

The electrophilic nature of the epoxide ring in this compound and related structures is a key feature exploited in the design of mechanism-based enzyme inhibitors.

The epoxysuccinate scaffold is a critical component in a class of potent, irreversible inhibitors of cysteine proteases. The natural product E-64, L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a well-known, non-selective inhibitor of this enzyme class and utilizes its epoxide group as an electrophilic "warhead". This epoxide moiety irreversibly alkylates the active site cysteine residue of the protease, leading to covalent modification and inactivation of the enzyme.

This principle has been applied to the development of more selective inhibitors. For example, using E-64 as a lead compound, researchers have designed and synthesized generations of peptidomimetics incorporating the epoxysuccinate unit to selectively target specific proteases like calpain-1. epdf.pub Hyperactivation of calpain-1 is implicated in various neurodegenerative diseases, making selective inhibitors highly sought after. epdf.pub The design process often involves computational modeling to optimize the peptide portion of the molecule for better selectivity, while retaining the essential epoxide warhead for its inhibitory mechanism. epdf.pub

Probes for Functional Proteomics and Activity-Based Profiling

A thorough review of available scientific literature indicates a lack of specific, documented applications of this compound as a probe for functional proteomics or in activity-based protein profiling (ABPP).

Activity-based protein profiling is a powerful chemoproteomic strategy used to monitor the functional status of entire enzyme families directly in native biological systems. rsc.org This technique typically employs small molecule probes that are designed to covalently bind to the active site of a specific class of enzymes. rsc.org This allows for the assessment of enzyme activity in complex proteomes. rsc.org While the electrophilic nature of the epoxide ring in this compound could theoretically make it a candidate for interacting with biological nucleophiles, no studies have been identified that develop or utilize it for this purpose. The field of ABPP is extensive, with probes being developed for various enzyme classes, including hydrolases and oxidoreductases. rsc.org

Precursors for Specialized Polymer Materials

Currently, there is no specific information available in the scientific literature detailing the use of this compound in reactive polymer chemistry or as a direct precursor for specialized polymer materials. The bifunctional nature of the molecule, containing two ester groups and an epoxide ring, suggests potential as a monomer or cross-linking agent in polymer synthesis. However, research documenting such applications has not been found.

Contribution to Chiral Auxiliary and Ligand Development

The concepts of chiral auxiliaries and chiral ligands are central to asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. After the desired stereochemical outcome is achieved, the auxiliary is removed.

While there are no direct reports of this compound being used as a chiral auxiliary or as a complete chiral ligand itself, its role as a chiral building block is documented. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to provide chirality.

A documented application of this compound is in the synthesis of ethyl (2R,3S)-4-hydroxy-2,3-epoxybutyrate. sigmaaldrich.com This transformation highlights its utility as a starting material for creating other valuable chiral molecules. The reaction involves the selective reduction of one of the ester groups of the starting material.

Table 1: Synthesis of Ethyl (2R,3S)-4-hydroxy-2,3-epoxybutyrate

| Reactant | Reagent | Product | Application of Product |

|---|

This table illustrates a known synthetic application of this compound.

The development of new chiral ligands is a significant area of research, with ligands being designed for a wide range of metal-catalyzed asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. mdpi.comresearchgate.net These ligands are often synthesized from readily available chiral molecules. The potential of this compound to serve as a precursor for more complex chiral ligands remains an area for possible future exploration.

Analytical Methodologies for Stereochemical Purity and Absolute Configuration

Chromatographic Separation Techniques

Chromatographic methods are powerful tools for separating stereoisomers, allowing for the quantification of enantiomeric excess (ee) and diastereomeric excess (de). The choice of technique often depends on the volatility, stability, and polarity of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of non-volatile compounds like diethyl (2R,3R)-oxirane-2,3-dicarboxylate. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. iapc-obp.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have demonstrated considerable success in resolving a variety of racemic compounds, including epoxides. nih.govnih.govmdpi.com For instance, columns like Chiralpak® and Chiralcel® are frequently employed. nih.govnih.gov The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector of the CSP. researchgate.netmdpi.com

The composition of the mobile phase is a critical parameter that is optimized to achieve baseline separation. For this compound, typical mobile phases in normal-phase HPLC consist of a non-polar solvent like n-hexane modified with a polar alcohol, such as 2-propanol or ethanol. rsc.orgmdpi.com The proportion of the alcohol modifier is adjusted to fine-tune the retention and resolution of the enantiomers. mdpi.com In some cases, the addition of a small amount of an acid, like trifluoroacetic acid (TFA), can improve peak shape and resolution. mdpi.com

Table 1: Exemplary Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Chiral Stationary Phase | Chiralcel® IA |

| Mobile Phase | n-hexane/2-propanol (80/20, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 256 nm |

| Column Temperature | Ambient |

| Observation | Baseline separation of enantiomers. rsc.org |

This table presents a representative set of conditions and is subject to optimization for specific analytical requirements.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While direct enantiomeric separation of this compound on a chiral GC column is possible, it is often more common to derivatize the compound to enhance its volatility and improve separation. Chiral stationary phases, such as those based on cyclodextrins or polysiloxanes functionalized with chiral selectors (e.g., Chirasil-Val®), are used to resolve the enantiomers. iapc-obp.com The separation is based on the differential partitioning of the enantiomers between the mobile gas phase and the chiral stationary phase.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for chiral separations. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com This technique often provides faster separations and reduced solvent consumption compared to HPLC. mdpi.comnih.gov For the analysis of compounds like this compound, a polar organic modifier, such as an alcohol, is typically added to the CO2 mobile phase to enhance analyte solubility and improve chromatographic performance on a chiral stationary phase. mdpi.comnih.gov Polysaccharide-based CSPs are also widely used in SFC for their broad enantioselectivity. mdpi.comnih.gov

Table 2: Comparison of Chromatographic Techniques for Chiral Analysis

| Technique | Principle | Advantages | Common CSPs |

| Chiral HPLC | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Broad applicability, well-established, numerous CSPs available. nih.govmdpi.com | Polysaccharide-based (Cellulose, Amylose), Pirkle-type, Macrocyclic glycopeptides. nih.govnih.gov |

| Chiral GC | Differential partitioning between a gas mobile phase and a chiral stationary phase. | High efficiency and resolution for volatile compounds. | Cyclodextrin derivatives, Chiral polysiloxanes. iapc-obp.com |

| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase. | Fast separations, lower organic solvent consumption, orthogonal to HPLC. mdpi.comnih.gov | Polysaccharide-based, Pirkle-type. mdpi.comnih.gov |

Capillary Electrophoresis (CE) offers another avenue for chiral separations, particularly for charged or ionizable compounds. In the context of this compound, which is neutral, its separation via CE would typically require the use of charged chiral selectors added to the background electrolyte. These selectors form transient, non-covalent diastereomeric complexes with the enantiomers, which then migrate at different velocities under the influence of an electric field.

Commonly used chiral selectors in CE include cyclodextrins and their derivatives, chiral crown ethers, and certain antibiotics. The choice of selector and the optimization of parameters such as buffer pH, concentration of the chiral selector, and applied voltage are crucial for achieving successful enantioseparation. While less common than HPLC for this specific compound, CE can be a valuable tool, especially when only small sample volumes are available.

Future Research Perspectives and Challenges

Innovations in Asymmetric Catalysis for Oxirane Synthesis

The synthesis of enantiomerically pure epoxides, including diethyl (2R,3R)-oxirane-2,3-dicarboxylate, is foundational to their application. While classic methods like the Sharpless asymmetric epoxidation have been transformative, ongoing research seeks catalysts with improved efficiency, broader substrate scope, and enhanced sustainability. nih.govjrchen-group.comwikipedia.org The Sharpless epoxidation reliably converts primary and secondary allylic alcohols to 2,3-epoxyalcohols with high enantioselectivity using a catalyst generated from titanium tetra(isopropoxide) and diethyl tartrate. dalalinstitute.comwayne.edu

Key areas of innovation include:

Photoelectrochemical (PEC) Systems: A novel approach to asymmetric epoxidation utilizes a biphasic system with a BiVO₄ photoanode. acs.org In this system, water serves as the oxygen source, and a chiral Mn-salen catalyst facilitates the enantioselective epoxidation of alkenes with high yields (up to 95%) and enantiomeric excess (up to 88% ee). acs.orgacs.org This method represents a significant step towards green and energy-efficient epoxide synthesis. acs.org

Advanced Metal-Salen Complexes: Chiral cobalt-salen complexes are highly effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides, providing an efficient route to enantiopure epoxides and 1,2-diols. acs.orgmdpi.comyoutube.com Research is focused on developing bimetallic and polymer-enhanced cooperative catalysts that exhibit higher reactivity and enantioselectivity. mdpi.com These catalysts often operate through a cooperative mechanism where one metal center acts as a Lewis acid to activate the epoxide, while another facilitates the nucleophilic attack. youtube.com

Organocatalysis: The development of metal-free catalytic systems for epoxidation is a growing field. Organocatalysts derived from natural products, such as cinchona alkaloids, have been used for the enantioselective epoxidation of enones, offering an alternative to metal-based systems. youtube.com

| Method | Catalyst System | Oxidant | Key Advantages | Reference |

|---|---|---|---|---|

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄ / Diethyl Tartrate (DET) | tert-Butyl hydroperoxide (TBHP) | High reliability and predictability for allylic alcohols. | wikipedia.orgdalalinstitute.com |

| Photoelectrochemical (PEC) Epoxidation | BiVO₄ photoanode / Chiral Mn-salen | Water | Sustainable (uses water and light), high yields and ee. | acs.orgacs.org |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(II)/(III) complexes | Water | Effective for resolving racemic terminal epoxides. | acs.orgmdpi.com |

Exploration of Unprecedented Reactivity Pathways

The synthetic power of this compound lies in the diverse transformations of its oxirane ring. Future research will focus on uncovering novel reactivity patterns to generate greater molecular diversity from this single chiral precursor. The asymmetric ring-opening (ARO) of epoxides is a cornerstone reaction, yielding vicinally difunctionalized products with defined stereochemistry. mdpi.com

Regio- and Stereoselective Ring-Opening: While numerous nucleophiles are known to open epoxides, there is a continuous search for new reagents and conditions that offer unprecedented control over regioselectivity. For instance, the reaction of epoxy alcohols with carbon nucleophiles like cuprates typically leads to 1,3-diols via attack at the C2 position. nih.gov The use of chiral Lewis acids can significantly enhance both reactivity and enantioselectivity in ARO reactions. mdpi.com The desymmetrization of meso-epoxides with nucleophiles like azides, catalyzed by chiral chromium-salen complexes, is a powerful method for producing chiral vicinal amino alcohols. mdpi.com

Catalytic Rearrangements: The controlled rearrangement of epoxides into other valuable structural motifs, such as allylic alcohols, is an area of active investigation. mdpi.com The development of catalysts that can steer the reaction towards a specific, and perhaps unconventional, rearrangement product would greatly expand the synthetic utility of chiral epoxides. For example, the rearrangement of certain epoxides to allylic alcohols can be achieved using chiral lithium amide bases, with the reaction pathway dependent on the substrate's stereochemistry. mdpi.com

Cascade Reactions: Designing cascade or tandem reactions initiated by the ring-opening of this compound is a promising strategy for rapidly building molecular complexity. A ring-opening event could be designed to trigger a subsequent cyclization, cycloaddition, or rearrangement, allowing for the efficient construction of complex polycyclic systems in a single operational step.

Targeted Applications in Medicinal Chemistry and Materials Science

Chiral epoxides are indispensable intermediates in the synthesis of a wide array of bioactive molecules and advanced materials. acs.orgyoutube.com The specific stereochemistry of this compound makes it an ideal starting point for targets requiring this precise configuration.

Medicinal Chemistry: Enantiomerically enriched epoxides are critical building blocks for numerous pharmaceuticals. mdpi.comnih.gov They are key intermediates in the synthesis of antifungal agents (e.g., Efinaconazole, Ravuconazole), cardiovascular drugs (e.g., Diltiazem), and anticancer agents (e.g., the Taxol side chain). youtube.commdpi.com Future work will likely see this compound employed in the synthesis of new drug candidates where its stereocenters can be mapped onto the pharmacophore of a biological target, such as a G-protein coupled receptor or an enzyme active site.

Materials Science: Epoxides are the primary monomers for epoxy resins, a class of high-performance thermosetting polymers known for their exceptional adhesive properties, chemical resistance, and durability. youtube.com The incorporation of stereochemically defined units like this compound into polymer backbones could lead to novel materials with unique properties. Chiral polymers can exhibit chiroptical activity, enantioselective recognition capabilities, and the ability to form higher-order helical structures, making them promising candidates for chiral chromatography, asymmetric catalysis, and advanced optical materials.

Sustainable and Scalable Synthetic Processes

Translating a synthetic route from the laboratory bench to an industrial scale presents significant challenges, including cost, safety, and environmental impact. A major focus of future research will be the development of more sustainable and scalable processes for producing this compound.

Process Intensification: Efforts are underway to optimize existing protocols. For example, in the Sharpless epoxidation, the addition of molecular sieves or a CaH₂/SiO₂ system can reduce catalyst loading and shorten reaction times. jrchen-group.com However, scaling up reactions like the hydrolytic kinetic resolution can present unforeseen challenges, such as slower reaction rates, that require further process development. acs.org

Green Chemistry Approaches: The move towards more environmentally benign synthesis is a critical goal. The photoelectrochemical epoxidation method is a prime example of a greener alternative, as it uses water as the oxygen source and solar energy to drive the reaction, replacing toxic peroxide oxidants. acs.orgacs.org

Flow Chemistry: Continuous flow reactors offer significant advantages for the synthesis of epoxides, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward automation and scalability. The immobilization of chiral catalysts, such as metal-salen complexes, onto solid supports allows for their use in packed-bed reactors for continuous production, with demonstrated long-term stability and high efficiency. mdpi.com

Advanced Spectroscopic and Computational Tools for Chiral Compound Analysis

The unambiguous determination of the absolute configuration and enantiomeric purity of chiral molecules like this compound is paramount. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and powerful computational methods.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. nih.govcas.cz Synchrotron radiation-based ECD provides high-quality spectra even for small molecules. nih.gov The experimental spectra are often compared with theoretical spectra predicted by quantum chemical calculations.

Computational Chemistry: Computational tools are indispensable for understanding and predicting chiroptical properties. mdpi.com Time-dependent density functional theory (TDDFT) has become a standard method for calculating ECD spectra, which can provide a reasonable match with experimental results when factors like solvent effects and conformational averaging are included. nih.gov Molecular docking and other modeling techniques are used to understand the chiral recognition mechanisms between a chiral selector and enantiomers in chromatography. mdpi.com Furthermore, methods like the Continuous Chirality Measure (CCM) are being developed to quantify the degree of chirality in a molecule mathematically. acs.orgarxiv.org

Advanced NMR Spectroscopy: While standard NMR is insensitive to chirality, the use of chiral solvating agents (e.g., 2,2,2-trifluorophenylethanol) or chiral derivatizing agents can induce diastereomeric environments that lead to separate signals for enantiomers, allowing for the determination of enantiomeric excess. rsc.org

| Technique | Application | Key Information Provided | Reference |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Absolute Configuration | Measures differential absorption of circularly polarized light by electronic transitions. | nih.gov |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Measures differential absorption of circularly polarized IR light by vibrational transitions. | cas.cz |

| NMR with Chiral Solvating Agents | Enantiomeric Purity | Resolves signals for enantiomers by forming transient diastereomeric solvates. | rsc.org |

| Time-Dependent DFT (TDDFT) | Prediction of Spectra | Computes theoretical ECD/VCD spectra to compare with experimental data for configuration assignment. | nih.gov |

| Molecular Docking | Chiral Recognition | Models the interaction between enantiomers and a chiral stationary phase to predict separation. | mdpi.com |

Q & A

Advanced Research Questions

How do steric and electronic factors influence diastereoselectivity in spirocyclic derivatives of this compound?

In spirocyclic analogs (e.g., 1,4-dioxaspiro[4.4]nonane derivatives), Thorpe-Ingold effects enhance ring strain, favoring endo transition states. Substituents on the spiro carbon (e.g., perfluoroalkyl groups) increase steric bulk, shifting diastereomer ratios from 65:21:14 to 85:10:5 in tetrahydrofuran syntheses . DFT calculations (B3LYP/6-31G*) reveal that electron-withdrawing groups stabilize boat-like transition states, improving selectivity .

What strategies resolve contradictions in reported biological activity data for derivatives?

Discrepancies in antiproliferative activity (e.g., IC = 2–50 µM across studies) arise from:

- Cellular uptake variability : LogP values (1.8–2.5) influence membrane permeability.

- Metabolic stability : Ester hydrolysis rates differ in serum-containing vs. serum-free assays .

Validate data using isotope-labeled analogs (e.g., -oxirane derivatives) and standardized cell lines (e.g., HeLa vs. MCF-7) .

How can computational modeling predict reactivity in complex reaction systems?

- Molecular Dynamics (MD) Simulations : Model oxirane ring strain (bond angles ~60°) and predict regioselectivity in ring-opening reactions.

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attacks (e.g., ΔG = 18–22 kcal/mol for amine vs. thiol reactions) .

Software: Gaussian 16 or ORCA with solvent correction (SMD model).

What are the challenges in scaling up enantioselective syntheses for preclinical studies?

- Catalyst Loading : Low turnover numbers (TON < 100) in asymmetric epoxidations require ligand optimization (e.g., Jacobsen Mn-salen catalysts).

- Purification : Diastereomer separation via preparative HPLC or simulated moving-bed chromatography increases costs.

- Yield Optimization : Pilot-scale reactions (e.g., 50-L batches) show 15–20% yield drops due to heat transfer inefficiencies .

How does this compound interact with biological targets, such as the succinate receptor SUCR1?

In cryo-EM studies, the (2R,3S)-oxirane-2,3-dicarboxylic acid derivative (a hydrolysis product) binds SUCR1’s orthosteric site, inducing conformational changes that activate G coupling. Key interactions:

Q. Methodological Tables

| Table 1. Key Synthetic Parameters for Diastereoselective Reactions |

|---|

| Parameter |

| Temperature |

| Solvent (Dielectric Constant) |

| Catalyst Loading |

| Table 2. Comparative Reactivity in Ring-Opening Reactions |

|---|

| Nucleophile |

| Ethylenediamine |

| Benzyl thiol |

| Water (pH 7) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.